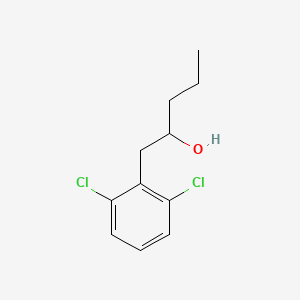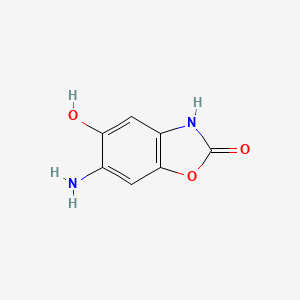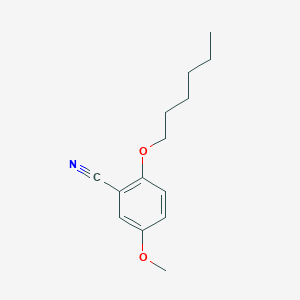
1-(2,6-Dichlorophenyl)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)pentan-2-ol is a chemical compound with the molecular formula C11H14Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)pentan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The general steps are as follows:
Formation of Grignard Reagent: React 2,6-dichlorobenzaldehyde with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-(2,6-dichlorophenyl)pentan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,6-dichlorophenyl)pentan-2-one.
Reduction: Formation of 1-(2,6-dichlorophenyl)pentane.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
1-(2,6-Dichlorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-2-ol: Similar structure but with chlorine atoms at different positions.
1-(2,6-Dichlorophenyl)butan-2-ol: Shorter carbon chain.
1-(2,6-Dichlorophenyl)hexan-2-ol: Longer carbon chain.
Uniqueness
1-(2,6-Dichlorophenyl)pentan-2-ol is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other isomers.
Properties
Molecular Formula |
C11H14Cl2O |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H14Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |
InChI Key |
GWBWUVIWGUCBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)




amine](/img/structure/B13082294.png)
